5-Bromo-2-(cyclopropylmethyl)pyrimidine
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Overview
Description
5-Bromo-2-(cyclopropylmethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The bromine atom at the 5-position and the cyclopropylmethyl group at the 2-position make this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-(cyclopropylmethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of dimethyl zinc or trimethylaluminum to react with 5-bromo-2-iodopyrimidine . these methods have limitations due to the reactivity and handling difficulties of the reagents.
Industrial Production Methods
For large-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and safety. This method allows for the efficient synthesis of 5-bromo-2-substituted pyrimidine compounds, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Bromination: Bromination of pyrimidine nucleosides can be achieved using sodium monobromoisocyanurate (SMBI) under moderate to high yields.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine compounds, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-Bromo-2-(cyclopropylmethyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, by binding to their active sites . This inhibition reduces the production of inflammatory mediators, such as prostaglandin E2 (PGE2), leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: This compound is similar in structure but contains an iodine atom at the 2-position instead of a cyclopropylmethyl group.
5-Bromo-2’-deoxyuridine: This compound is a pyrimidine nucleoside analogue with antiviral properties.
Uniqueness
5-Bromo-2-(cyclopropylmethyl)pyrimidine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H9BrN2 |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)pyrimidine |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3H2 |
InChI Key |
CMFVKTJQQAJMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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